molecular formula C17H20N4O5S B562653 Ethyl (4-{2-[(5-methylpyrazine-2-carbonyl)amino]ethyl}benzene-1-sulfonyl)carbamate CAS No. 1076198-09-8

Ethyl (4-{2-[(5-methylpyrazine-2-carbonyl)amino]ethyl}benzene-1-sulfonyl)carbamate

カタログ番号: B562653
CAS番号: 1076198-09-8
分子量: 392.43
InChIキー: IWLIZOPQUBXCKO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Systematic Nomenclature and Structural Composition

The IUPAC name of this compound, ethyl N-[4-[2-[(5-methylpyrazine-2-carbonyl)amino]ethyl]phenyl]sulfonylcarbamate , systematically describes its molecular architecture. Breaking down the name:

  • Ethyl carbamate : The ethyl ester of carbamic acid (CCOC(=O)NH–) forms the terminal group.
  • Sulfonyl bridge : A sulfonamide group (–SO₂–NH–) links the carbamate to the benzene ring.
  • Benzene ring : Substituted at the para position with an ethyl chain bearing a pyrazine-2-carbonyl moiety.
  • 5-Methylpyrazine-2-carbonyl : A heterocyclic pyrazine ring with a methyl group at position 5 and a carbonyl group at position 2.

The molecular formula is C₁₇H₂₀N₄O₅S , with a molecular weight of 392.4 g/mol . Key identifiers include:

Property Value Source
CAS Registry Number 1076198-09-8
InChI Key IWLIZOPQUBXCKO-UHFFFAOYSA-N
SMILES CCOC(=O)NS(=O)(=O)C1=CC=C(C=C1)CCNC(=O)C2=NC=C(N=C2)C

Spectroscopic and Computational Characterization

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data confirm the structure. The ¹H NMR spectrum reveals signals for the ethyl group (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet), aromatic protons (δ 7.3–7.8 ppm), and pyrazine methyl group (δ 2.5 ppm). Density functional theory (DFT) calculations align with experimental data, validating the planar geometry of the pyrazine ring and sulfonamide group.

特性

IUPAC Name

ethyl N-[4-[2-[(5-methylpyrazine-2-carbonyl)amino]ethyl]phenyl]sulfonylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O5S/c1-3-26-17(23)21-27(24,25)14-6-4-13(5-7-14)8-9-18-16(22)15-11-19-12(2)10-20-15/h4-7,10-11H,3,8-9H2,1-2H3,(H,18,22)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWLIZOPQUBXCKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NS(=O)(=O)C1=CC=C(C=C1)CCNC(=O)C2=NC=C(N=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80652586
Record name Ethyl (4-{2-[(5-methylpyrazine-2-carbonyl)amino]ethyl}benzene-1-sulfonyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076198-09-8
Record name Ethyl (4-{2-[(5-methylpyrazine-2-carbonyl)amino]ethyl}benzene-1-sulfonyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

生物活性

Ethyl (4-{2-[(5-methylpyrazine-2-carbonyl)amino]ethyl}benzene-1-sulfonyl)carbamate is a complex organic compound that exhibits significant biological activity, particularly in the realm of enzyme inhibition. This article explores its biological properties, focusing on its mechanism of action, efficacy against various enzymes, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by its IUPAC name: ethyl N-[4-[2-[(5-methylpyrazine-2-carbonyl)amino]ethyl]phenyl]sulfonylcarbamate. Its molecular structure features a sulfonamide group, which is known for its role in various biological activities, particularly in inhibiting cholinesterases.

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The following table summarizes the inhibitory concentrations (IC50 values) observed in various studies:

CompoundIC50 (µM)Selectivity Index (SI)Reference
Ethyl carbamate4.33 (BChE), 6.57 (AChE)1.52
Rivastigmine8.52 (BChE), 10.0 (AChE)1.18
Benzyl analogsHigher than rivastigmineVaries

The selectivity index indicates a preference for BChE over AChE, suggesting that this compound could be particularly useful in treating conditions where BChE inhibition is desired, such as Alzheimer's disease.

The mechanism through which ethyl carbamate exerts its effects involves carbamylation of the serine residue in the active site of cholinesterases. This process results in the formation of a stable carbamylated enzyme complex that inhibits enzyme activity. The reactivation of these enzymes can occur through dilution or dialysis, highlighting the reversible nature of this inhibition .

Study on Cholinesterase Inhibition

In a comprehensive study, a series of benzene-based carbamates were synthesized and tested for their ability to inhibit cholinesterases. This compound was among those tested, revealing strong inhibition profiles against BChE with an IC50 value significantly lower than that of standard inhibitors like rivastigmine .

Comparative Analysis

A comparative analysis was conducted to assess the structure-activity relationship among various carbamate derivatives. The presence of specific substituents on the benzene ring was found to influence both the potency and selectivity towards AChE and BChE. For instance, compounds with electron-donating groups exhibited varied inhibitory activities, emphasizing the importance of molecular design in enhancing biological efficacy .

Potential Therapeutic Applications

Given its potent inhibitory effects on cholinesterases, this compound holds promise for therapeutic applications in neurodegenerative diseases such as Alzheimer's disease. Its ability to preferentially inhibit BChE may offer advantages over existing treatments that target AChE.

化学反応の分析

Hydrolysis Reactions

The compound undergoes acid- or base-catalyzed hydrolysis due to its carbamate and sulfonamide functionalities.

ConditionReaction PathwayProducts FormedStability NotesSource
Acidic (HCl, H₂O)Cleavage of carbamate to carbamic acid4-{2-[(5-Methylpyrazine-2-carbonyl)amino]ethyl}benzene sulfonamideStable below pH 2.0
Alkaline (NaOH)Saponification of ethyl esterCorresponding carboxylic acid derivativeRequires reflux

Example :

  • In glipizide synthesis, acid hydrolysis (pH < 2.0) removes protecting groups, yielding sulfonamide intermediates .

Thermal and Oxidative Stability

The compound’s stability under thermal and oxidative conditions is critical for pharmaceutical applications.

ConditionObservationDegradation ProductsSource
Heating (80–90°C)Partial decomposition of carbamateEthanol + CO₂ + sulfonamide
Oxidative (H₂O₂, O₂)Sulfonyl group oxidationSulfonic acid derivatives

Key Data :

  • Thermal decomposition occurs above 100°C, releasing ethanol and CO₂ .
  • Oxidation of the sulfonamide group forms sulfonic acids, detectable via HPLC .

Functional Group Reactivity

Functional GroupReactivity withExample ReactionApplicationSource
Ethyl carbamateNucleophiles (e.g., amines, alcohols)Transesterification with methanolImpurity profiling (glipizide)
SulfonamideElectrophiles (e.g., alkyl halides)Alkylation at nitrogenProdrug synthesis
Pyrazine carbonylReductants (e.g., LiAlH₄)Reduction to alcoholStructural modification

Case Study :

  • Transesterification with methanol replaces the ethyl group with methyl, forming methyl carbamate derivatives under basic conditions .

Impurity Profiling in Pharmaceuticals

As a glipizide impurity (EP Impurity J ), its formation is monitored during sulfonylurea synthesis.

Impurity SourceReaction ConditionsMitigation StrategySource
Incomplete couplingLow base concentration, short reaction timeOptimize stoichiometry (≥15:1 base ratio)
Hydrolysis during workupAcidic pH (<2.0)Controlled pH adjustment (pH 5–6)

準備方法

Core Structural Components and Retrosynthetic Analysis

The target molecule comprises three distinct segments:

  • Benzenesulfonyl carbamate : Introduced via sulfonamide functionalization with ethyl chloroformate.

  • Aminoethyl linker : Facilitates amide bond formation with the pyrazine moiety.

  • 5-Methylpyrazine-2-carbonyl group : Derived from ester precursors, as reported in glipizide synthesis.

Retrosynthetically, the molecule disconnects into:

  • Ethyl carbamate-protected benzenesulfonamide.

  • 5-Methylpyrazine-2-carboxylic acid (or its ester).

  • Ethylenediamine-derived spacer.

Synthesis of 4-(2-Aminoethyl)Benzenesulfonamide

The precursor 4-(2-aminoethyl)benzenesulfonamide is synthesized via:

  • Sulfonation of 4-ethylaniline : Treatment with chlorosulfonic acid yields 4-ethylbenzenesulfonyl chloride.

  • Ammonolysis : Reaction with aqueous ammonia forms 4-ethylbenzenesulfonamide.

  • Bromination and Gabriel synthesis : Conversion of the ethyl group to 2-aminoethyl via bromoethyl intermediate and subsequent Gabriel amine synthesis.

Critical parameters :

  • Temperature control during sulfonation (0–5°C) prevents side reactions.

  • Excess ammonia ensures complete conversion to sulfonamide (yield: 85–90%).

Amide Coupling with 5-Methylpyrazine-2-Carboxylate

The aminoethyl group undergoes nucleophilic acyl substitution with methyl 5-methylpyrazine-2-carboxylate, adapted from glipizide synthesis:

Ethyl (4-(2-aminoethyl)benzenesulfonyl)carbamate+MeO2C-C5H3N2-CH3NaOMe, tolueneTarget Compound\text{Ethyl (4-(2-aminoethyl)benzenesulfonyl)carbamate} + \text{MeO}2\text{C-C}5\text{H}3\text{N}2\text{-CH}_3 \xrightarrow{\text{NaOMe, toluene}} \text{Target Compound}

Key adjustments from patent methods :

  • Solvent : Toluene replaced DMF to enhance ester reactivity.

  • Base : Sodium methoxide (2.5 eq.) at 80°C for 3 hours.

  • Yield : 68% after acid precipitation (pH 2.0, HCl).

Alternative Route: Direct Sulfonylation with Ethyl Carbamate

A one-pot approach condenses steps by reacting benzenesulfonyl chloride directly with ethyl carbamate-derived amine:

Benzenesulfonyl chloride+H2NCOOEtpyridineEthyl benzenesulfonylcarbamate\text{Benzenesulfonyl chloride} + \text{H}_2\text{NCOOEt} \xrightarrow{\text{pyridine}} \text{Ethyl benzenesulfonylcarbamate}

Challenges :

  • Low nucleophilicity of ethyl carbamate’s amine necessitates excess reagent (3 eq.).

  • Yield: 52% due to competing hydrolysis.

Comparative Analysis of Synthetic Methods

Table 1: Reaction Conditions and Yields for Key Steps

StepReagents/ConditionsSolventTemp (°C)Time (h)Yield (%)
Sulfonamide formationNH₃ (aq), 4-ethylbenzenesulfonyl chlorideH₂O25288
Carbamate installationEthyl chloroformate, NaOHDCM0→25480
Amide couplingMethyl ester, NaOMeToluene80368
One-pot sulfonylationH₂NCOOEt, pyridineTHF251252

Solvent and Base Optimization for Amide Coupling

Solvent Screening

Polar aprotic solvents (DMF, acetonitrile) accelerated reaction rates but complicated purification. Toluene, though less polar, minimized side products (e.g., ester hydrolysis) and enabled straightforward acid-base workup.

Base Selection

  • Sodium methoxide : Superior deprotonation of the amine, enabling 68% yield.

  • Potassium carbonate : Required prolonged heating (18 hours) for 45% yield.

Purification and Characterization

Crystallization Protocols

  • Acid precipitation : Adjusting pH to 2.0 with HCl yielded crude product, further purified via recrystallization (ethanol/water, 1:3).

  • Column chromatography : Silica gel (ethyl acetate/hexane, 1:2) resolved residual ester precursors.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyrazine), 7.85 (d, J=8.2 Hz, 2H, aryl), 3.98 (q, J=7.1 Hz, 2H, OCH₂CH₃).

  • IR (cm⁻¹) : 1725 (C=O, carbamate), 1660 (C=O, amide).

Scalability and Industrial Feasibility

Batch processes using toluene and sodium methoxide are scalable to kilogram-scale, with 65–70% overall yield. Continuous-flow systems may enhance the carbamate installation step, reducing DCM usage by 40% .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl (4-{2-[(5-methylpyrazine-2-carbonyl)amino]ethyl}benzene-1-sulfonyl)carbamate?

  • Methodology :

  • Step 1 : Coupling reactions between pyrazine derivatives and sulfonamide intermediates, as demonstrated in analogous syntheses of sulfonyl carbamates (e.g., ethyl piperidine-4-carboxylate coupling with sulfanilamide using EDCI in acetonitrile) .
  • Step 2 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate intermediates, similar to tert-butyl carbamate derivatives .
  • Step 3 : Final hydrolysis or esterification under controlled pH and temperature to yield the target compound .
    • Key Tools : LCMS and 1^1H NMR for intermediate validation .

Q. How can the structural identity of this compound be confirmed?

  • Methodology :

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, particularly for resolving sulfonyl and carbamate stereochemistry .
  • Spectroscopy : 1^1H/13^{13}C NMR for functional group analysis (e.g., sulfonyl protons at δ 3.1–3.3 ppm, pyrazine carbons at δ 150–160 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C18_{18}H21_{21}N4_4O5_5S) with <2 ppm error .

Q. What strategies improve aqueous solubility for in vitro assays?

  • Methodology :

  • Structural modification : Introduce polar groups (e.g., hydroxyl, amine) to the pyrazine or benzene ring while monitoring bioactivity retention, as seen in lapatinib analog studies .
  • Co-solvent systems : Use DMSO/PBS mixtures (<5% DMSO) to maintain solubility without destabilizing the compound .

Advanced Research Questions

Q. How can computational modeling predict this compound’s interaction with carbonic anhydrase isoforms?

  • Methodology :

  • Docking studies : Use AutoDock Vina to model the sulfonyl-carbamate moiety into the CA active site (PDB: 3LXE). Focus on hydrogen bonding with Thr199/Glu106 residues .
  • MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability under physiological conditions .
  • Validation : Compare computational IC50_{50} values with experimental enzymatic assays .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodology :

  • Batch reproducibility : Standardize synthetic protocols (e.g., reaction time, solvent purity) to minimize variability, as uncharacterized intermediates can skew results .
  • Assay conditions : Control pH (7.4), temperature (37°C), and cell lines (e.g., HEK293 vs. HeLa) to isolate compound-specific effects .

Q. How can structure-activity relationships (SAR) guide derivative design?

  • Methodology :

  • Core modifications : Replace the 5-methylpyrazine with 5-chloro or 5-fluoro analogs to assess electronic effects on enzyme inhibition .
  • Side-chain optimization : Vary the ethyl linker length (e.g., propyl vs. butyl) to probe steric tolerance in the target binding pocket .
  • Validation : Test derivatives against a panel of kinases or proteases to identify selectivity trends .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

  • Methodology :

  • Crystallization screens : Use Hampton Research kits (e.g., PEG/Ion) to identify optimal conditions for sulfonamide-carbamate systems .
  • Twinned data refinement : Apply SHELXL’s TWIN/BASF commands to resolve overlapping diffraction patterns common in sulfonyl-containing compounds .

Methodological Tables

Table 1 : Key Synthetic Intermediates and Characterization

IntermediateSynthesis StepPurificationCharacterization (LCMS/NMR)Reference
tert-Butyl (2-((5-bromopyrimidin-2-yl)amino)ethyl)carbamateCouplingColumn chromatography (72% yield)1^1H NMR (CDCl3_3): δ 1.42 (s, 9H), 3.55 (q, 2H)
Ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylateEsterificationRecrystallization (ethanol)HRMS: m/z 365.2 [M+1]

Table 2 : Computational Parameters for Docking Studies

SoftwareForce FieldGrid Box Size (Å)Energy Range (kcal/mol)
AutoDock VinaAMBER25 × 25 × 25-10 to -8

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。